molecular formula C18H13Cl2NO5 B3507242 6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide

6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide

Cat. No.: B3507242
M. Wt: 394.2 g/mol
InChI Key: HSIDGYJSAFUAAC-UHFFFAOYSA-N
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Description

6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromene and 2,4-dimethoxyaniline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the chromene ring structure.

    Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide group using reagents like carbodiimides.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide can be compared with other chromene derivatives, such as:

    6,8-dichloro-4-oxochromene-2-carboxamide: Similar in structure but lacks the dimethoxyphenyl group, which may affect its biological activity.

    2,4-dimethoxyphenyl-4-oxochromene-2-carboxamide: Lacks the chlorine atoms, which may influence its reactivity and interactions with biological targets.

    6-chloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide: Contains only one chlorine atom, which may result in different chemical and biological properties.

Properties

IUPAC Name

6,8-dichloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO5/c1-24-11-3-4-14(15(8-11)25-2)21-17(22)12-6-9-5-10(19)7-13(20)16(9)26-18(12)23/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDGYJSAFUAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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